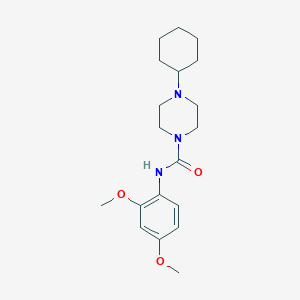
4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various neurological disorders. CPP is a piperazine derivative that has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. In
Wirkmechanismus
4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide can reduce the excitotoxicity that occurs in neurological disorders, which can lead to neuronal damage and death. 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, increasing neurotrophic factor expression, and modulating inflammatory responses. 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has also been shown to improve mitochondrial function, which is important for maintaining cellular energy production and preventing cell death. These effects may contribute to the neuroprotective and cognitive-enhancing effects of 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments, including its high purity and specificity for the NMDA receptor. However, 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide also has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety and efficacy of 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide, including investigating its potential use in combination with other drugs for the treatment of neurological disorders, exploring its effects on other neurotransmitter systems, and optimizing its dosing and delivery methods. 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide may also have potential applications in the treatment of other conditions, such as traumatic brain injury and stroke. Further research is needed to fully understand the therapeutic potential of 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide and to develop safe and effective treatment strategies.
Synthesemethoden
4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide can be synthesized using a multi-step process that involves the reaction of cyclohexanone with 2,4-dimethoxybenzaldehyde to form 4-cyclohexyl-2,4-dimethoxybenzaldehyde. This intermediate is then reacted with piperazine in the presence of a catalyst to form 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide. The synthesis of 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of these disorders. 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
4-cyclohexyl-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-24-16-8-9-17(18(14-16)25-2)20-19(23)22-12-10-21(11-13-22)15-6-4-3-5-7-15/h8-9,14-15H,3-7,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJCCHJHBYJPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine](/img/structure/B5380952.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5380966.png)
![N-(3-chlorobenzyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380988.png)

![6-fluoro-4-[(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-2(1H)-quinolinone](/img/structure/B5380996.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5381003.png)

![1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B5381011.png)
![4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5381016.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-phenylpropanamide](/img/structure/B5381017.png)
![3-(pyrrolidin-1-ylcarbonyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine](/img/structure/B5381036.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-[(2-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5381037.png)
![3,5-difluoro-4-methoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5381045.png)
![3-(2-furyl)-5-[(1-naphthylmethyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5381061.png)